trans-4-(Hydroxymethyl)cyclohexanol
Description
Contextualization within Cyclohexanol (B46403) Derivatives Research
Cyclohexanol and its derivatives are a cornerstone of industrial and academic chemical research. Cyclohexanol itself, a secondary alcohol derived from cyclohexane (B81311), is a versatile precursor in the production of a wide array of chemicals, including those used in the manufacture of nylon, plasticizers, solvents, and pharmaceuticals. chemicalbook.comwikipedia.orgatamanchemicals.com The ability of the hydroxyl group to undergo reactions such as oxidation to cyclohexanone (B45756) and esterification allows for the creation of a diverse range of commercially important molecules. wikipedia.org
Within this broader context, trans-4-(Hydroxymethyl)cyclohexanol (B1313425) is a more specialized derivative. Its bifunctionality, possessing two primary hydroxyl groups, positions it as a key monomer in polymerization reactions. cymitquimica.comcymitquimica.com Unlike the parent cyclohexanol, which is primarily used to create precursors like adipic acid and caprolactam for nylon production, this compound is more directly incorporated into the backbone of polymers like polyesters. chemicalbook.comatamanchemicals.com Research into cyclohexanol derivatives often focuses on tailoring their physical and chemical properties for specific applications, and this compound represents a branch of this research aimed at creating polymers with enhanced thermal stability, strength, and clarity. atamanchemicals.comwikipedia.org
Stereochemical Significance and Isomeric Considerations in Synthetic Design
The stereochemistry of this compound is a critical aspect of its chemical identity and functionality. The "trans" designation indicates that the hydroxymethyl (-CH2OH) and hydroxyl (-OH) groups are on opposite sides of the cyclohexane ring, which typically forces both to occupy equatorial positions to minimize steric strain. researchgate.net This contrasts with the "cis" isomer, where both groups would be on the same side of the ring.
This specific trans configuration imparts a high degree of rigidity and linearity to the molecule. In polymer chemistry, the stereochemistry of monomers like 1,4-cyclohexanedimethanol (B133615) (a closely related diol) significantly influences the properties of the resulting polyesters. atamanchemicals.comwikipedia.org The trans isomer, in particular, tends to increase the crystallinity, melting point, and tensile strength of polymers due to the regular, linear structure it imparts to the polymer chain. In contrast, the cis isomer can introduce kinks in the polymer chain, leading to more amorphous and flexible materials. Therefore, controlling the stereochemistry during the synthesis of this compound and related diols is crucial for achieving desired polymer properties. wikipedia.org The synthesis of related trans-4-substituted cyclohexyl derivatives for applications in liquid crystals also highlights the importance of stereocontrol to ensure the desired physical properties. google.com
Overview of Academic Research Trajectories for the Compound
Academic research involving this compound and its close analog, trans-1,4-cyclohexanedimethanol, has followed several key trajectories:
Polymer Synthesis and Modification: A significant portion of research has focused on the use of these diols as monomers in the production of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET) and poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). atamanchemicals.comwikipedia.org Studies have investigated how the incorporation of the rigid cyclohexane ring from these monomers affects the thermal, mechanical, and chemical properties of the resulting polymers. atamanchemicals.com For instance, the inclusion of 1,4-cyclohexanedimethanol in PET to form PETG (glycol-modified polyethylene terephthalate) enhances its clarity, strength, and resistance to degradation. wikipedia.org
Synthesis of Functional Molecules: Beyond polymers, research has explored the use of this compound as a starting material or intermediate in the synthesis of other functional molecules. For example, it has been used in the synthesis of thiosemicarbazones, which are of interest for their potential use in functionalizing nanoparticles. researchgate.net It has also been identified as an intermediate in the preparation of pharmaceutical compounds like Apadenoson. cymitquimica.com
Fundamental Stereochemical and Conformational Analysis: The seemingly simple structure of trans-1,4-cyclohexanedimethanol has been the subject of detailed computational and experimental studies to understand its conformational preferences and the influence of hydrogen bonding on its crystal structure. researchgate.net These fundamental studies provide a deeper understanding of how the molecule behaves in different environments, which is crucial for predicting its impact on the properties of larger systems, such as polymers.
Development of Novel Synthetic Methodologies: The synthesis of specifically substituted cyclohexanol derivatives, including those with a hydroxymethyl group, is an ongoing area of research. Methods for nucleophilic hydroxymethylation of cyclohexanone derivatives provide routes to these types of compounds. orgsyn.org Additionally, synthetic routes to related trans-4-substituted cyclohexyl compounds are continually being developed for applications in areas like liquid crystal technology. prepchem.com
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3685-27-6 | cymitquimica.comsigmaaldrich.comchemicalbook.comfishersci.ca |
| Molecular Formula | C₇H₁₄O₂ | cymitquimica.comfishersci.cachemicalbook.com |
| Molecular Weight | 130.19 g/mol | cymitquimica.com |
| Appearance | White to almost white powder or crystal | cymitquimica.comtcichemicals.com |
| Melting Point | 102.0 to 106.0 °C | tcichemicals.com |
| Purity | >98.0% (GC) | cymitquimica.comtcichemicals.com |
| Synonyms | (1r,4r)-4-(hydroxymethyl)cyclohexanol, trans-4-Hydroxycyclohexanemethanol | sigmaaldrich.comchemicalbook.com |
Table 2: Related Cyclohexane Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Application/Relation | Source(s) |
| Cyclohexanol | 108-93-0 | C₆H₁₂O | Precursor to nylons and plasticizers | wikipedia.orgnih.gov |
| 1,4-Cyclohexanedimethanol (CHDM) | 105-08-8 | C₈H₁₆O₂ | Monomer for polyesters (e.g., PETG, PCT) | atamanchemicals.comwikipedia.orgnist.gov |
| cis-4-(Hydroxymethyl)cyclohexanol | 3685-26-5 | C₇H₁₄O₂ | Stereoisomer of the title compound | chemicalbook.com |
| trans-1,4-Cyclohexanedimethanol | 3236-48-4 | C₈H₁₆O₂ | A closely related diol used in polymer synthesis | cymitquimica.comsynthonix.comtcichemicals.com |
| Cyclohexanone | 108-94-1 | C₆H₁₀O | Oxidation product of cyclohexanol, precursor to caprolactam | wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRZISGVNOKTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297079, DTXSID701301327 | |
| Record name | trans-4-Hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-27-6, 3685-24-3 | |
| Record name | trans-4-Hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of Trans 4 Hydroxymethyl Cyclohexanol
Stereoselective Synthesis Approaches towards trans-4-(Hydroxymethyl)cyclohexanol (B1313425) and Related Structures
The controlled synthesis of this compound and its derivatives, with a focus on achieving high stereoselectivity, is crucial for its application in targeted chemical structures.
Enzymatic and Biocatalytic Strategies for Cyclohexanol (B46403) Scaffolds
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral alcohols and other pharmaceutical intermediates. nih.gov Enzymes, such as ene reductases (EREDs) and ketoreductases (KREDs), offer high selectivity under mild reaction conditions. nih.govosti.gov
Ene reductases have been utilized in novel enzymatic dehydrocyclization reactions, demonstrating the potential for creating complex heterocyclic systems from cyclohexanone (B45756) derivatives. osti.gov While not a direct synthesis of this compound, this highlights the capability of enzymes to perform intricate transformations on cyclohexanol scaffolds.
Ketoreductases are particularly relevant for the synthesis of specific stereoisomers of substituted cyclohexanols. For instance, a highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved using a ketoreductase, affording a high diastereomeric ratio of approximately 98:2. nih.gov This demonstrates the potential of biocatalysis to control the stereochemistry of hydroxyl groups on a cycloalkane ring.
The use of whole-cell biocatalysis, for example with Pichia glucozyma, has been effective in the reduction of various aromatic ketones to their corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.it This approach offers a green alternative to traditional chemical reductions. nih.gov
| Enzyme Type | Application Example | Key Advantage |
| Ene Reductase (ERED) | Dehydrocyclization of cyclohexanone derivatives | Novel C-H functionalization |
| Ketoreductase (KRED) | trans-diastereoselective synthesis of a substituted cyclobutanol | High diastereoselectivity |
| Benzil Reductase | Reduction of aromatic ketones | High enantiomeric excess |
Chemo- and Regioselective Preparations of Cyclohexanol Derivatives
Chemo- and regioselective reactions are fundamental in synthesizing specifically functionalized cyclohexanol derivatives. A notable example is the iridium-catalyzed tandem acceptorless dehydrogenation- nih.govosti.gov-hydride shift cascade, which allows for the synthesis of substituted acyl-cyclohexenes from 1,5-diols. nih.govresearchgate.net This method is atom-economical, producing only water and hydrogen gas as byproducts. nih.gov
Another approach involves the visible light-catalyzed intermolecular cross [2+2] cycloaddition of enynes with alkenes. nih.gov This method provides alkynyl cyclobutanes with good functional group tolerance and high efficiency. nih.gov While focused on cyclobutanes, the principles of photocatalysis are applicable to the synthesis of other cyclic structures.
The synthesis of highly functionalized cyclohexanones can be achieved through a cascade inter–intramolecular double Michael strategy, reacting curcumins with arylidenemalonates. beilstein-journals.org This reaction proceeds with complete diastereoselectivity in many cases. beilstein-journals.org
Diastereoselective Control in the Formation of trans-Isomers
Achieving a trans configuration in disubstituted cyclohexanes is often the thermodynamically favored outcome, as it places bulky substituents in the more stable equatorial positions, minimizing 1,3-diaxial interactions. vaia.comkhanacademy.org
Several synthetic strategies leverage this principle. For instance, the reduction of cyclic ketones can be highly stereoselective. The use of lithium dispersion with either FeCl₂·4H₂O or CuCl₂·2H₂O in THF at room temperature allows for the reduction of a wide range of cyclic ketones to their most thermodynamically stable alcohol isomers. organic-chemistry.org
In the synthesis of a dihydronarciclasine (B1211861) analogue, the stereoselective reduction of a cyclohexanone derivative was achieved using sodium borohydride (B1222165) in the presence of calcium chloride. researchgate.net This method, known as Utimoto's method, favors an axial attack of the hydride, resulting in the equatorial positioning of the newly formed hydroxyl group. researchgate.net
A novel and efficient synthesis of 5-hydroxy-4-hydroxymethyl-2-cyclohexenylguanine utilizes a Diels-Alder reaction to construct the six-membered ring, followed by a reductive rearrangement. nih.gov This highlights the power of cycloaddition reactions in establishing the initial stereochemistry of the cyclohexane (B81311) core.
Functional Group Interconversions and Derivatization of this compound
The two hydroxyl groups of this compound offer multiple avenues for further chemical modification, including oxidation, esterification, and etherification.
Oxidation Reactions of the Hydroxyl Groups
The selective oxidation of the primary and secondary hydroxyl groups in this compound can lead to a variety of valuable products, such as aldehydes, ketones, and carboxylic acids. solubilityofthings.com
The choice of oxidizing agent is critical for controlling the extent of the oxidation. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can oxidize primary alcohols to aldehydes and secondary alcohols to ketones. solubilityofthings.comyoutube.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), will typically oxidize primary alcohols to carboxylic acids. solubilityofthings.comrsc.org
A green chemistry approach for the oxidation of cyclohexanol to cyclohexanone utilizes sodium hypochlorite (B82951) (household bleach) as the oxidant, offering a less toxic alternative to traditional chromium-based reagents. youtube.com For diols, selective oxidation to lactones can be achieved using solid KMnO₄ supported on CuSO₄·5H₂O. rsc.org
Biocatalytic oxidation presents another selective method. Flavoprotein alcohol oxidases can facilitate the double and triple oxidation of diols using molecular oxygen as the oxidant, yielding hydroxy acids or lactones depending on the substrate. nih.gov
| Oxidizing Agent/Method | Product from Primary Alcohol | Product from Secondary Alcohol | Notes |
| Pyridinium Chlorochromate (PCC) | Aldehyde solubilityofthings.com | Ketone solubilityofthings.com | Mild oxidant |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid solubilityofthings.com | Ketone | Strong oxidant |
| Sodium Hypochlorite (NaOCl) | - | Ketone youtube.com | "Green" oxidant |
| KMnO₄/CuSO₄·5H₂O | Lactone (from 1,4- and 1,5-diols) rsc.org | - | Selective for diols |
| Flavoprotein Alcohol Oxidase | Hydroxy acid or Lactone nih.gov | - | Biocatalytic, uses O₂ |
Esterification and Etherification Protocols for Hydroxymethyl and Hydroxyl Moieties
Esterification and etherification are common methods to protect or modify the hydroxyl groups of this compound.
Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. solubilityofthings.com This transformation is crucial for synthesizing various derivatives. For example, the reaction of this compound with an appropriate carboxylic acid would yield the corresponding mono- or di-ester.
Etherification: The formation of ethers can be accomplished through various methods. Silyl ethers, such as those formed with TBS (tert-butyldimethylsilyl) or TBDPS (tert-butyldiphenylsilyl) groups, are common protecting groups for alcohols and can be cleaved with fluoride (B91410) ions. fiveable.me Benzyl ethers provide robust protection and are typically removed by hydrogenolysis. fiveable.me For diols, cyclic acetals and ketals can be formed to protect both hydroxyl groups simultaneously. fiveable.meimperial.ac.uk
Halogenation and Related Leaving Group Modifications at Hydroxyl Centers
The conversion of the robust hydroxyl groups of this compound into more reactive functionalities, such as halides or other good leaving groups, is a critical first step for many synthetic applications. These modifications activate the primary carbon centers for subsequent nucleophilic attack.
Standard laboratory procedures can be employed to achieve halogenation. For instance, treatment with concentrated hydrobromic acid (HBr) or reagents like phosphorus tribromide (PBr₃) can convert the diol into the corresponding dibromide, trans-1,4-bis(bromomethyl)cyclohexane. medchemexpress.comsigmaaldrich.comnih.gov Similarly, thionyl chloride (SOCl₂) can be used to produce the dichloride derivative. These transformations provide stable, yet reactive, intermediates for further synthesis. medchemexpress.com
Beyond simple halogenation, converting the hydroxyl groups into sulfonate esters is a common and effective strategy for creating excellent leaving groups for nucleophilic substitution. The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding ditosylate. A related monosulfonated intermediate, trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid, has been synthesized and characterized, demonstrating the applicability of this chemistry to the cyclohexanemethanol (B47985) framework. nih.gov The tosylate group is a particularly effective leaving group, often enabling substitutions under milder conditions than the corresponding halides. Other sulfonylating agents, such as methanesulfonyl chloride (MsCl) and trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O), can also be used to generate mesylates and triflates, respectively, further tuning the reactivity of the substrate.
| Reagent | Leaving Group | Product from this compound | Typical Conditions |
|---|---|---|---|
| HBr or PBr₃ | Bromide (-Br) | trans-1,4-Bis(bromomethyl)cyclohexane | Reflux with strong acid or addition of PBr₃ |
| SOCl₂ | Chloride (-Cl) | trans-1,4-Bis(chloromethyl)cyclohexane | Reflux, often with a catalytic amount of DMF |
| p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | trans-1,4-Bis(tosyloxymethyl)cyclohexane | Pyridine or other base, 0 °C to room temp. |
| Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | trans-1,4-Bis(mesyloxymethyl)cyclohexane | Triethylamine, dichloromethane, 0 °C to room temp. |
Nucleophilic Substitution Reactions and Mechanistic Investigations at sp3 Carbon
Once the hydroxyl groups have been converted into suitable leaving groups, the primary sp³ carbon centers of the resulting trans-1,4-bis(halomethyl)cyclohexane or its sulfonate ester analogues become electrophilic and susceptible to attack by a wide variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism, given the unhindered nature of the primary carbon centers.
This pathway allows for the introduction of a diverse array of functional groups. For example, reaction with sodium cyanide can yield the corresponding dinitrile, a precursor for dicarboxylic acids or diamines. Treatment with sodium azide (B81097) provides the diazide, which can be subsequently reduced to form trans-1,4-bis(aminomethyl)cyclohexane. Other common nucleophiles include:
Amines: Primary and secondary amines can be used to synthesize substituted diamines.
Thiolates: Reaction with thiols or their conjugate bases introduces sulfur-containing moieties.
Alkoxides: Williamson ether synthesis can be performed to attach new alkoxy groups.
Carboxylates: Formation of ester linkages is possible through reaction with carboxylate salts.
The stereochemistry of the trans-cyclohexane ring is preserved during these Sₙ2 reactions, as the attack occurs at the exocyclic methylene (B1212753) carbons and does not involve the chiral centers of the ring itself. Mechanistic investigations would focus on reaction kinetics, confirming the second-order rate law characteristic of Sₙ2 processes, and on stereochemical studies to ensure that no isomerization of the cyclohexane ring occurs under the reaction conditions. Competition with elimination (E2) pathways is generally minimal for these primary substrates unless a highly hindered, strongly basic nucleophile is employed.
Novel Synthetic Routes to this compound and Its Analogues
While modifications of this compound are synthetically useful, advanced strategies also focus on the efficient and stereoselective construction of the molecule itself and its structural analogues.
Catalytic Hydrogenation of Carboxylic Acid Precursors
The predominant industrial synthesis of 1,4-cyclohexanedimethanol (B133615) (CHDM), a mixture of cis and trans isomers, involves the high-pressure catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT). google.com This process occurs in two main stages. First, the aromatic ring of DMT is reduced to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD). In the second stage, the two ester groups of DMCD are hydrogenated to the primary alcohols, yielding CHDM. wikipedia.org
The choice of catalyst and reaction conditions is crucial for achieving high yields and influencing the final cis/trans isomer ratio. The commercial product is typically a mixture containing approximately 70-75% of the desired trans isomer and 25-30% of the cis isomer. google.comwikipedia.org A process for isomerizing the lower-melting cis isomer to the more desirable higher-melting trans isomer by heating in the presence of a metal alkoxide has also been developed. google.com
| Catalyst System | Precursor | Key Intermediates | Typical Conditions | Reference |
|---|---|---|---|---|
| Copper-chromium-oxide | Dimethyl terephthalate (DMT) | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | ~250 °C, ~5000 psi H₂ | google.com |
| Cu/Zn/Al | Ethyl 4-formylcyclohex-3-enecarboxylate | Not specified | 240 °C, 4.0 MPa H₂ | |
| Pd/CMK-3 and Cu-600 (mixed) | Dimethyl terephthalate (DMT) | DMCD | Optimized one-pot batch reaction | libretexts.org |
| KF-modified Ni/SiO₂ | Dimethyl terephthalate (DMT) | DMCD (focus of study) | High conversion and selectivity to DMCD | medchemexpress.com |
Organometallic Reagent-Mediated Hydroxymethylation Approaches
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, provide alternative, albeit less direct, synthetic entries to the this compound framework. wikipedia.orgorganic-chemistry.org These powerful nucleophiles and strong bases can be used to construct the C-C bonds necessary for introducing the hydroxymethyl groups. masterorganicchemistry.com
A hypothetical, yet chemically sound, approach could start from 1,4-cyclohexanedione. A selective mono-protection of one ketone, followed by the reaction of a hydroxymethyl anion equivalent (e.g., a protected formaldehyde (B43269) Grignard reagent) with the remaining ketone, could install the first hydroxymethyl group. Deprotection and subsequent reduction of the second ketone would complete the synthesis.
Alternatively, a Grignard reagent could be formed from a protected 4-bromocyclohexanol. This organometallic intermediate could then react with formaldehyde (a one-carbon electrophile) to introduce the hydroxymethyl group. organic-chemistry.org The final product would be obtained after deprotection. These methods offer significant synthetic flexibility but are generally more suited for laboratory-scale synthesis of specific analogues rather than bulk production of the parent diol. dalalinstitute.com
Multi-Step Synthesis of Complex Cyclohexane-Based Architectures
Modern organic synthesis has enabled the development of elegant multi-step sequences that build the cyclohexane core with the desired functionalities in a controlled manner. One notable example is a novel route that utilizes biomass-derivable starting materials.
This strategy involves a proline-catalyzed formal [3+1+2] cycloaddition reaction. In this key step, formaldehyde (a one-carbon component), crotonaldehyde (B89634) (a three-carbon component), and ethyl acrylate (B77674) (a two-carbon component) are combined to construct a substituted cyclohexene (B86901) ring, specifically yielding ethyl 4-formylcyclohex-3-enecarboxylate. This intricate domino reaction, involving Mannich condensation and Diels-Alder processes, efficiently assembles the core structure.
The resulting aldehyde-ester intermediate is then subjected to catalytic hydrogenation. Using a commercial Cu/Zn/Al catalyst under high temperature and pressure, both the carbon-carbon double bond, the aldehyde, and the ester functionalities are reduced to furnish 1,4-cyclohexanedimethanol in high yield. This approach represents a significant advancement, providing a potential alternative to traditional petroleum-based routes for producing this valuable monomer.
Spectroscopic Characterization and Structural Elucidation Studies of Trans 4 Hydroxymethyl Cyclohexanol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for the detailed structural elucidation of trans-4-(Hydroxymethyl)cyclohexanol (B1313425) in solution. It offers profound insights into atomic connectivity, the stereochemical arrangement of substituents on the cyclohexane (B81311) ring, and the dynamic conformational processes of the molecule.
The cyclohexane ring in this compound primarily adopts a chair conformation to minimize steric strain. In the trans isomer, the most stable conformation is the diequatorial form, where both the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups occupy equatorial positions. This arrangement mitigates 1,3-diaxial interactions, which are significant sources of steric hindrance.
¹H and ¹³C NMR spectroscopy are crucial for confirming this conformational preference. In the ¹H NMR spectrum, the chemical shifts and coupling constants (J-values) of the ring protons are highly informative. Protons in axial and equatorial positions have distinct chemical shifts and coupling patterns. The observed coupling patterns in the spectrum of this compound are consistent with a diequatorial arrangement of the substituents. For instance, the proton on the carbon bearing the hydroxyl group (H-1) would show different coupling constants depending on its axial or equatorial position, allowing for conformational assignment. auremn.org.brresearchgate.net
Variable temperature NMR studies can further probe the energetics of the conformational equilibrium. rsc.org By analyzing spectral changes with temperature, thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the ring inversion can be determined, solidifying the understanding of the diequatorial conformer's stability.
To simplify complex ¹H NMR spectra and accurately determine specific coupling constants in cyclohexane derivatives like this compound, remote deuteration is a powerful, albeit less commonly documented for this specific compound, technique. This method involves selectively replacing protons with deuterium (B1214612) at positions distant from the spin system of interest. This "removes" the deuterated protons from the ¹H spectrum and their coupling interactions, simplifying the analysis of the remaining signals.
This spectral simplification allows for more precise measurement of vicinal (³J) and long-range coupling constants. These constants are directly related to dihedral angles via the Karplus equation, providing exact information on the ring's conformation.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers complementary information on the functional groups in this compound and provides a unique "molecular fingerprint" for its identification. thermofisher.com
The FT-IR spectrum is characterized by a prominent, broad absorption band between 3600-3200 cm⁻¹, indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening suggesting intermolecular hydrogen bonding. nih.gov The C-O stretching vibration is typically observed in the 1200-1000 cm⁻¹ range. C-H stretching vibrations of the cyclohexane ring and methylene (B1212753) group appear around 3000-2850 cm⁻¹, with C-H bending vibrations at lower frequencies. researchgate.net
Raman spectroscopy complements the FT-IR data. While O-H stretches are weak in Raman, the C-C and C-H vibrations of the cyclohexane skeleton are strong and well-defined. spectroscopyonline.com The combination of both techniques provides a comprehensive vibrational profile for unambiguous identification. thermofisher.com
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for deducing its structure from fragmentation patterns. The molecular ion (M⁺) confirms the molecular weight (130.19 g/mol ). tcichemicals.comstarshinechemical.com
Under electron ionization (EI), the molecular ion often fragments in predictable ways. For alcohols, common fragmentation includes the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage). For this compound, characteristic fragments would likely arise from the loss of H₂O, the loss of the -CH₂OH group, and cleavage of the cyclohexane ring. reddit.com Analyzing these fragments helps to confirm the compound's structure. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful, providing both separation and identification. tcichemicals.com
X-ray Crystallography and Solid-State Structural Analysis of this compound Complexes and Derivatives
X-ray crystallography provides the most definitive three-dimensional structural information in the solid state, determining precise atomic positions, bond lengths, and bond angles. While a crystal structure for the parent compound is not readily found in public databases, studies on its derivatives and complexes offer crucial insights into its solid-state conformation.
These studies would likely confirm the chair conformation of the cyclohexane ring and the diequatorial orientation of the substituents in the solid state. Furthermore, X-ray crystallography can elucidate the intricate network of intermolecular hydrogen bonds formed by the hydroxyl and hydroxymethyl groups, which dictates the crystal packing and influences the material's physical properties.
Computational Chemistry and Mechanistic Insights into Trans 4 Hydroxymethyl Cyclohexanol
Density Functional Theory (DFT) Studies on Molecular Conformation and Reactivity Profiles
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometry, conformational energies, and reactivity of molecules.
The conformational landscape of substituted cyclohexanes is a classic topic in stereochemistry. For trans-4-(Hydroxymethyl)cyclohexanol (B1313425), the cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize steric strain. The two substituents, the hydroxyl and hydroxymethyl groups, are in a 1,4-trans relationship, meaning they are on opposite sides of the ring. In the most stable chair conformation, both of these bulky groups will occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. gmu.eduresearchgate.net
DFT calculations can precisely quantify the energetic differences between various conformers. For instance, calculations on similar cyclohexanol (B46403) derivatives have shown that the energy penalty for a hydroxyl group being in an axial position is significant. rsc.org While specific DFT studies on THMC are not widely published, data from analogous compounds like monosubstituted cyclohexanes can provide valuable estimates.
The reactivity of the hydroxyl groups in THMC can also be assessed using DFT. The electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can be calculated to predict sites susceptible to nucleophilic or electrophilic attack. For instance, in an esterification reaction, DFT can model the protonation of the carbonyl oxygen of a carboxylic acid, increasing the electrophilicity of the carbonyl carbon for attack by the hydroxyl group of THMC. rsc.orgwikipedia.org The relative nucleophilicity of the primary versus the secondary hydroxyl group in THMC can also be computationally evaluated.
Table 1: Calculated Relative Conformational Energies of Substituted Cyclohexanes (Illustrative Data)
| Compound | Substituent | Conformation | Relative Energy (kcal/mol) |
| Cyclohexanol | -OH | Equatorial | 0 |
| Cyclohexanol | -OH | Axial | ~0.9 |
| Methylcyclohexane | -CH3 | Equatorial | 0 |
| Methylcyclohexane | -CH3 | Axial | ~1.7 |
This table presents illustrative data for related compounds to approximate the energetic preferences of substituents on a cyclohexane ring, as would be studied for THMC using DFT.
Molecular Dynamics Simulations of this compound Interactions within Biological Systems
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations allow for the examination of how a molecule like this compound (THMC) would behave over time in a particular environment, such as in solution or interacting with a biological membrane or polymer matrix. nsf.govdpi-proceedings.commdpi.com
In the context of biological membranes, MD simulations could predict how THMC partitions between the aqueous phase and the lipid bilayer. It is plausible that the hydroxyl groups would anchor the molecule at the polar head group region of the membrane, with the cyclohexane ring partially inserting into the hydrophobic core. The trans geometry of the substituents would influence the orientation and depth of this insertion.
Furthermore, as THMC is a monomer used in polyester (B1180765) synthesis, MD simulations are valuable for understanding the behavior of polymers derived from it. mdpi.comresearchgate.netnih.gov Simulations of these polymers in different environments can provide insights into their conformational flexibility, interactions with other molecules, and material properties like glass transition temperature and mechanical strength. frontiersin.orgmdpi.comrsc.org
Table 2: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation of a Diol in a Polymer Matrix
| Parameter | Value | Description |
| Diffusion Coefficient of Diol | 1.5 x 10⁻⁷ cm²/s | Represents the mobility of the diol within the polymer. |
| Radial Distribution Function (g(r)) Peak (Diol-Polymer) | 2.8 Å | Indicates the most probable distance between the diol and polymer chains. |
| Number of Hydrogen Bonds (Diol-Polymer) | 2.3 (average) | Quantifies the hydrogen bonding interactions between the diol and the polymer. |
This table provides an example of the types of data that would be generated from an MD simulation to characterize the interactions of a diol like THMC.
Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis
Quantum chemical calculations are essential for understanding the detailed mechanisms of chemical reactions at the atomic level. These calculations can map out the entire energy landscape of a reaction, including the structures and energies of reactants, products, intermediates, and, crucially, transition states.
A key reaction involving this compound is esterification, where one or both of its hydroxyl groups react with a carboxylic acid to form an ester. The Fischer-Speier esterification, which is acid-catalyzed, is a common example. wikipedia.org Quantum chemical calculations can elucidate the multi-step mechanism of this reaction:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it a better electrophile.
Nucleophilic Attack: One of the hydroxyl groups of THMC acts as a nucleophile and attacks the protonated carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms.
Water Elimination: A molecule of water, a good leaving group, is eliminated.
Deprotonation: The final ester product is formed upon deprotonation.
Quantum chemical calculations can determine the activation energy for each step by locating the corresponding transition state. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the rate of the reaction step. rsc.org By comparing the activation energies for the reaction at the primary versus the secondary hydroxyl group of THMC, the regioselectivity of the esterification can be predicted.
Similar computational approaches can be applied to other reactions of THMC, such as its use in the synthesis of polyesters. rsc.org The polymerization process involves repeated esterification reactions, and quantum chemical calculations can help in understanding the kinetics and thermodynamics of chain growth.
Table 3: Hypothetical Calculated Activation Energies for the Esterification of THMC
| Reaction Step | Reacting Hydroxyl Group | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Attack | Primary (-CH₂OH) | 15.2 |
| Nucleophilic Attack | Secondary (-OH) | 17.5 |
This hypothetical data illustrates how quantum chemical calculations could be used to predict the relative reactivity of the two hydroxyl groups in THMC.
Structure-Activity Relationship (SAR) Studies through Computational Modeling of this compound Analogues
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science. They aim to understand how the chemical structure of a compound influences its biological activity or physical properties. Computational modeling plays a crucial role in modern SAR by allowing for the in-silico design and evaluation of new analogues. mdpi.comrsc.org
For this compound (THMC), SAR studies could explore how modifications to its structure affect its properties for various applications. While specific SAR studies on THMC are not widely documented, we can conceptualize how such studies would be conducted for its analogues.
For instance, in the context of developing new monomers for polyesters, analogues of THMC could be designed by:
Varying the linker length: Replacing the hydroxymethyl group with a hydroxyethyl (B10761427) or hydroxypropyl group.
Altering the stereochemistry: Using the cis isomer of 4-(hydroxymethyl)cyclohexanol.
Introducing other functional groups: Adding substituents to the cyclohexane ring.
Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can then be built to correlate structural descriptors of these analogues with properties of interest, such as the melting point, glass transition temperature, or degradation rate of the resulting polymers. mdpi.comresearchgate.netnih.gov
In a hypothetical drug design context, if THMC were a fragment of a larger biologically active molecule, SAR studies would focus on how modifications affect binding affinity to a target protein. nih.gov Computational docking could be used to predict the binding modes of different analogues, and QSAR models could be developed to relate properties like lipophilicity, electronic effects, and steric factors to the observed activity.
Table 4: Illustrative QSAR Descriptors for Hypothetical THMC Analogues
| Analogue | Modification | LogP (Lipophilicity) | Polar Surface Area (Ų) | Predicted Polymer Tg (°C) |
| THMC | - | 1.2 | 40.5 | 80 |
| Analogue 1 | cis-isomer | 1.1 | 40.5 | 75 |
| Analogue 2 | -CH₂CH₂OH group | 1.5 | 40.5 | 78 |
| Analogue 3 | -F at C2 position | 1.4 | 40.5 | 85 |
This table provides examples of how computational descriptors could be used in an SAR study of THMC analogues to predict material properties.
Advanced Applications and Functional Materials Development Featuring Trans 4 Hydroxymethyl Cyclohexanol
Utilization as a Molecular Scaffold in Pharmaceutical Chemistry
The well-defined stereochemistry of trans-4-(hydroxymethyl)cyclohexanol (B1313425) makes it an attractive scaffold for the synthesis of complex molecules with specific spatial orientations, a critical aspect in the design of pharmacologically active compounds.
Design and Synthesis of Kinase Inhibitors (e.g., ITK Inhibitors) Derived from this compound
While direct examples of ITK inhibitors specifically derived from this compound are not extensively reported in peer-reviewed literature, the use of cyclohexyl scaffolds is a known strategy in kinase inhibitor design. The principle of scaffold hopping, where a known chemical core is replaced with a structurally different but functionally similar one, suggests the potential of this compound in this area. rsc.orgnih.gov Kinase inhibitors often bind to the ATP pocket of the enzyme, and the rigid cyclohexyl moiety can serve to orient functional groups in a precise manner to achieve high-affinity binding. nih.gov The development of selective LATS inhibitors, for instance, has successfully employed scaffold hopping to enhance drug-like properties and kinase selectivity. rsc.org The amino-pyrimidine scaffold is a well-established hinge-binding unit in many cyclin-dependent kinase (CDK) inhibitors, and a cyclohexanol-derived linker could potentially be used to connect to this or other key pharmacophores. nih.gov
Integration into Purine (B94841) Derivatives and Nucleoside Analogues for Drug Discovery
A significant area of research has been the synthesis of carbocyclic nucleoside analogues, where the furanose sugar ring of natural nucleosides is replaced by a cycloalkane. This modification can confer resistance to enzymatic degradation and alter the molecule's pharmacological profile. Research has been conducted on the synthesis of cyclohexane (B81311) nucleosides, including those with a 1,4-relationship between the nucleobase and a hydroxymethyl group. acs.orgnih.gov
In a notable study, researchers synthesized a series of 3-hydroxy-4-(hydroxymethyl)-1-cyclohexanyl purines and pyrimidines. acs.orgnih.govacs.org This work provides a strong proof-of-concept for the incorporation of a hydroxymethyl-substituted cyclohexane ring into nucleoside analogues. The synthesis involved a Michael-type addition of the nucleobases to a cyclohexene (B86901) precursor, followed by hydroboration to introduce the hydroxyl and hydroxymethyl groups with a trans relationship. acs.org Although these specific analogues did not show significant antiviral activity, the study provided valuable insights into the conformational properties of such molecules, which is crucial for rational drug design. acs.orgnih.gov
The general synthetic strategies for purine derivatives often involve the alkylation of a purine core. researchgate.netnih.govresearchgate.net The di-functional nature of this compound allows for its potential integration as a linker or a sugar mimic in these structures.
Table 1: Research Findings on Cyclohexane-Based Nucleoside Analogues
| Compound Class | Synthetic Approach | Key Findings | Reference |
| 3-Hydroxy-4-(hydroxymethyl)-1-cyclohexanyl purines and pyrimidines | Conjugated addition of nucleobases to ethyl 1,3-cyclohexadiene-1-carboxylate, followed by hydroboration. | The synthesized nucleoside analogues showed a lack of significant antiviral activity, which was correlated with their conformational structure. | acs.orgnih.gov |
| 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines | Alkylation of purine derivatives with a protected bromoethyl-dioxane precursor. | The guanine (B1146940) derivative exhibited high activity against herpes simplex virus types 1 and 2. | nih.gov |
Development of Novel Drug Precursors and Pharmacologically Active Intermediates
This compound and its derivatives are valuable intermediates in the synthesis of more complex pharmaceutical agents. For instance, the related compound, trans-4-aminocyclohexanol (B47343), is a key intermediate in the synthesis of the mucolytic drug Ambroxol. google.com Patents describe the production of trans-4-aminocyclohexanol from the hydrogenation of p-acetamidophenol, followed by hydrolysis. google.com A method for preparing trans-4-acetamido-cyclohexanol acetic ester, which can be hydrolyzed to trans-4-aminocyclohexanol, has also been patented. google.com This highlights the industrial importance of the trans-4-substituted cyclohexanol (B46403) scaffold. Given the chemical similarity, this compound could potentially be converted to trans-4-aminocyclohexanol or other key intermediates through established synthetic transformations.
Role in Polymer Science and Advanced Materials Engineering
The diol functionality of this compound makes it a suitable monomer for step-growth polymerization, leading to the formation of specialty polymers such as polyesters and polyurethanes. The rigid cyclohexyl ring incorporated into the polymer backbone can impart unique thermal and mechanical properties.
Monomer Applications in the Synthesis of Specialty Polymers
While specific studies on the homopolymerization of this compound are not widely documented, its structural similarity to 1,4-cyclohexanedimethanol (B133615) (CHDM) suggests its potential as a monomer for specialty polyesters. CHDM is a widely used comonomer in the production of polyesters such as poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) to enhance their properties. The incorporation of the non-planar cyclohexyl ring from CHDM into the polymer chain disrupts chain packing, leading to a lower melting point and improved processability, while also enhancing thermal stability and mechanical strength. derpharmachemica.com
It is anticipated that this compound, when used as a diol monomer in polycondensation reactions with dicarboxylic acids, would yield polyesters with distinct properties. The presence of the cyclohexyl ring would likely increase the glass transition temperature (Tg) of the resulting polymer compared to linear aliphatic diols, leading to materials with enhanced heat resistance.
Precursors for the Production of High-Performance Chemical Additives
Ligand Design and Coordination Chemistry
The unique structural characteristics of this compound, featuring a rigid cyclohexane core with two hydroxyl groups in a trans-diequatorial conformation, make it an intriguing candidate for applications in coordination chemistry and ligand design. The defined stereochemistry and the presence of reactive hydroxyl groups could, in principle, allow for its use as a scaffold or building block in creating more complex molecules with specific binding properties.
The EAL domain is a crucial component of certain phosphodiesterases involved in the hydrolysis of the bacterial second messenger, cyclic di-GMP. The active site of the EAL domain has been structurally characterized, revealing a specific binding pocket for its natural substrate. plos.orgresearchgate.netplos.orgnih.gov While the development of inhibitors for phosphodiesterases is an active area of research, with various molecular scaffolds being explored, there is no specific research to date that documents the use of this compound or its direct derivatives as ligands targeting the EAL domain. The design of such a ligand would require synthetic modification of the hydroxyl groups to introduce functionalities capable of interacting with the key residues within the EAL active site. However, such studies have not been reported.
Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic linker is critical in determining the structure and properties of the resulting MOF. While diols and other functionalized organic molecules are extensively used as linkers, there are no specific reports on the successful incorporation of this compound as a primary or secondary linker in a MOF structure. rsc.orgresearchgate.net
The development of supramolecular assemblies relies on non-covalent interactions between molecular building blocks. nih.gov The hydroxyl groups of this compound could potentially participate in hydrogen bonding to form such assemblies. A related compound, 1,4-cyclohexanedimethanol, which shares the same carbon skeleton, is known to be a precursor in the synthesis of polymers and other materials. wikipedia.orgwikipedia.orgnih.gov However, specific research on the formation of discrete supramolecular structures based on this compound is not available in the current literature.
Future Research Directions and Emerging Trends in Trans 4 Hydroxymethyl Cyclohexanol Chemistry
Biocatalytic Synthesis of Chiral trans-4-(Hydroxymethyl)cyclohexanol (B1313425) Derivatives for Enantiopure Compounds
The synthesis of single-enantiomer compounds is increasingly critical in the pharmaceutical industry to enhance therapeutic efficacy and reduce side effects. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful route to produce chiral molecules with high selectivity. Future research is heavily focused on applying enzymatic methods to synthesize chiral derivatives of this compound.
A primary strategy in this area is enzymatic kinetic resolution (EKR). While direct EKR of this compound is an area for future exploration, studies on analogous structures have demonstrated the feasibility of this approach. For instance, lipase-catalyzed esterification has been successfully used to obtain optically pure (1R, 4S)-acetate and (1S, 4S)-alcohol from cis- and trans-4-hydroxycyclopent-2-enylmethanol derivatives. rsc.org Lipases are particularly attractive due to their stability, commercial availability, and broad substrate tolerance. Research has shown that enzymes like Pseudomonas fluorescens lipase (B570770), Pseudomonas cepacia lipase (PCL), and Candida antarctica Lipase B (CAL-B, often immobilized as Novozyme 435) are highly effective in resolving various alcohol derivatives through hydrolysis or transesterification, achieving excellent enantiomeric excess (ee) values greater than 90%. nih.gov
The development of engineered enzymes is another significant trend. Starting with an enzyme that has a basic catalytic function, researchers can use directed evolution and substrate walking to create highly specific biocatalysts. nih.gov This technique was successfully used to develop a transaminase for the manufacture of the antidiabetic drug sitagliptin. nih.gov Applying similar methodologies to enzymes that can act on diols like this compound could unlock pathways to novel, enantiopure pharmaceutical intermediates. nih.gov
Table 1: Enzymes Used in Biocatalytic Synthesis of Chiral Alcohols
| Enzyme/Biocatalyst | Reaction Type | Substrate Type | Application/Significance |
| Lipases (e.g., PCL, CAL-A, CAL-B) | Kinetic Resolution (Hydrolysis, Transesterification) | Aromatic Morita-Baylis-Hillman adducts | Production of enantiopure alcohols and esters with high enantiomeric ratios. nih.gov |
| Lipase | Kinetic Resolution (Esterification) | Cyclopentenylmethanol derivatives | Separation of cis and trans isomers to yield optically pure compounds. rsc.org |
| D-lactate dehydrogenase (D-LDH) | Stereoselective Reduction | Keto acids | Production of chiral hydroxy acids as pharmaceutical intermediates. nih.gov |
| Transaminase (Engineered) | Asymmetric Synthesis | Prositagliptin ketone | Manufacturing of the chiral amine in Sitagliptin, replacing a metal catalyst. nih.gov |
Green Chemistry Approaches in the Synthesis and Derivatization of the Compound
The principles of green chemistry, which aim to make chemical processes more environmentally benign, are central to modern synthetic chemistry. Future research on this compound will increasingly incorporate these principles. Key areas of focus include the use of greener solvents, alternative energy sources, and efficient catalytic systems.
One promising technique is microwave-assisted synthesis. Compared to conventional refluxing, microwave irradiation can dramatically shorten reaction times from hours to minutes and improve product yields. nih.gov Furthermore, performing these reactions in water instead of volatile organic solvents aligns with green chemistry goals by reducing hazardous waste. nih.gov
The choice of catalyst is also crucial. A recent patent described the synthesis of trans-1,4-cyclohexyl organic compounds using silicotungstic acid as a catalyst for the dehydration of a cyclohexanol (B46403) compound, followed by hydrogenation. google.com Such processes, if they prove to be efficient and recyclable, offer a greener alternative to stoichiometric reagents. In biocatalysis, the use of greener organic solvents like 2-MeTHF (2-Methyltetrahydrofuran) in transesterification reactions is also being explored as a sustainable alternative to traditional solvents. nih.gov
Development of Advanced Spectroscopic and Computational Tools for its Analysis and Predictive Modeling
As more complex derivatives of this compound are synthesized, the need for sophisticated analytical and predictive tools becomes more pressing. Standard spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the structure of newly synthesized compounds, such as Schiff bases derived from related aminocyclohexanols. researchgate.net
The emerging trend, however, is the integration of computational modeling with experimental work. nih.gov In silico tools, such as those using Monte Carlo simulations or density functional theory (DFT), can predict the structural, electronic, and reactive properties of molecules before they are synthesized. nih.gov This predictive power can accelerate the design of new materials and therapeutic agents. For example, computational models can be used to understand how the stereochemistry of the cyclohexane (B81311) ring and the orientation of the functional groups influence the properties of polymers derived from it. By simulating molecular interactions, researchers can screen potential derivatives for desired characteristics, such as high glass transition temperatures or specific binding affinities, thereby guiding and prioritizing experimental efforts. nih.gov
Exploration of Novel Therapeutic and Material Applications based on its Unique Structural Features
The rigid, non-planar structure of the cyclohexane ring, combined with the presence of two reactive hydroxyl groups in a defined trans configuration, makes this compound an ideal building block for new materials and potential therapeutic agents. cymitquimica.comstarshinechemical.com
In materials science, the compound is classified as a diol monomer and is widely used in the synthesis of advanced polyesters. starshinechemical.comnih.gov Its incorporation into polymer chains, often as a co-monomer with diacids, imparts unique properties. The stereochemistry of the diol is critical; polyesters synthesized with a higher content of the trans-isomer of 1,4-cyclohexanedimethanol (B133615) (CHDM) exhibit a linear increase in both glass transition temperature (Tg) and melting temperature (Tm). nih.gov This allows for the fine-tuning of polymer properties for specific applications. These CHDM-based polyesters are valued for their good thermal stability, high tensile strength, and chemical resistance, making them suitable for durable household goods, kitchen containers, and parts for electronic devices. nih.gov Furthermore, their biocompatibility and resistance to hydrolysis have led to their use in creating artificial scaffolds and blood vessels. nih.gov
Table 2: Applications of CHDM-Based Polyesters
| Polymer Type | Key Properties | Applications |
| Aliphatic Polyesters/Copolyesters | Biocompatible, good hydrolysis resistance | Artificial scaffolds, artificial blood vessels. nih.gov |
| Poly(terephthalate-co-1,4-cyclohexanedimethanol) | High glass transition temperature, thermal stability, high tensile strength, chemical resistance | Durable household items, kitchenware, dishwasher-safe containers, electronic device parts. nih.gov |
Beyond polymers, the compound serves as a starting material for more complex functional molecules. For example, it has been used in the synthesis of thiosemicarbazones (TSCs), which are versatile ligands that can be used to functionalize nanoparticles for various purposes. researchgate.net The ability to build upon the this compound scaffold opens up avenues for developing novel molecules for drug discovery and advanced materials.
Q & A
How can trans-4-(Hydroxymethyl)cyclohexanol be synthesized with high stereochemical purity, and what experimental parameters are critical for minimizing byproducts?
Stereochemical purity in synthesis requires precise control of reaction conditions. For example, indirect hydration via reactive distillation (as demonstrated for cyclohexanol production ) could be adapted by using formic acid esterification followed by hydrolysis. Catalytic efficiency and temperature gradients must be optimized to favor the trans-configuration. Evidence from trans-4-tert-butylcyclohexanol synthesis suggests that steric hindrance and axial-equatorial equilibria influence stereoselectivity; thus, catalysts like acidic ion-exchange resins or enzymatic systems may enhance specificity .
What advanced analytical techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for distinguishing axial/equatorial substituents and verifying trans-stereochemistry. X-ray crystallography provides definitive spatial arrangement data, as shown in studies of trans-4-tert-butylcyclohexanol derivatives . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular composition and functional groups (e.g., hydroxymethyl -OH stretches at ~3200–3600 cm) .
How does the hydroxymethyl group influence substitution and oxidation reactions in this compound, and what are the key intermediates?
The hydroxymethyl group acts as a nucleophilic site, enabling substitution reactions with electrophiles (e.g., halogens or acylating agents) under acidic or basic conditions. For oxidation, agents like KMnO or CrO may convert the hydroxymethyl group to a carbonyl, forming trans-4-(carboxy)cyclohexanone intermediates. Reduction with NaBH or LiAlH could yield diols, but steric effects from the cyclohexane ring may limit reactivity .
What safety protocols are essential for handling this compound, given its potential hazards?
This compound requires GHS-compliant precautions:
- Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact (Category 2 irritation ).
- Ventilation: Use fume hoods to avoid inhalation of vapors (H335: respiratory irritation ).
- Storage: Tightly sealed containers in cool, dry environments to prevent degradation .
What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?
- Enzyme Assays: Use spectrophotometric or fluorometric methods to monitor inhibition kinetics. For example, carbonic anhydrase inhibition can be quantified via esterase activity assays using 4-nitrophenyl acetate .
- Protein Quantification: Bradford assay (λ = 595 nm) ensures accurate protein concentration measurements in bioactivity studies .
- Antimicrobial Screening: Broth microdilution (MIC/MBC) tests against Gram-positive/negative bacteria, with cyclohexanol derivatives as positive controls .
How should researchers resolve contradictory data in synthetic yields or stereochemical outcomes during scale-up?
- Troubleshooting Steps:
- Verify catalyst activity (e.g., leaching in heterogeneous systems) and purity of starting materials.
- Adjust reaction time/temperature to favor thermodynamic products (e.g., equatorial hydroxymethyl groups).
- Use computational modeling (DFT or MD simulations) to predict axial/equatorial preferences .
- Cross-validate analytical data with independent techniques (e.g., HPLC coupled with chiral columns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
